molecular formula C9H10ClF3N2O2 B1389014 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid CAS No. 1177362-96-7

3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid

Cat. No. B1389014
CAS RN: 1177362-96-7
M. Wt: 270.63 g/mol
InChI Key: VTPPXRQWBYAJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of trifluoromethylpyridines (TFMP), which are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . For instance, one method involves the transformation of a chloride into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The chloride was transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid has been used in a wide range of scientific research applications. It has been used in drug development studies to investigate the effects of various compounds on biological systems. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds on various biological systems. In addition, this compound has been used to investigate the effects of various drugs on the central nervous system and to study the effects of various compounds on the immune system.

Mechanism of Action

The exact mechanism of action of 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid is not well understood. However, it is known that this compound binds to the transmembrane domain of several proteins, including the G-protein-coupled receptor (GPCR). This binding leads to the activation of the GPCR, which in turn leads to the activation of various intracellular signaling pathways. These pathways lead to the activation of various biochemical and physiological processes, such as the release of neurotransmitters, the stimulation of cell proliferation, and the activation of immune cells.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biochemical and physiological processes. It has been shown to stimulate the release of neurotransmitters, such as serotonin and dopamine, which can lead to changes in mood and behavior. It has also been shown to stimulate cell proliferation, which can lead to the formation of new cells and tissues. In addition, this compound has been shown to activate immune cells, which can lead to increased protection against infections and diseases.

Advantages and Limitations for Lab Experiments

3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is a small molecule, which makes it easier to handle and measure in experiments. Additionally, it is soluble in water, which makes it easier to dissolve in various solutions. However, it is important to note that this compound is a synthetic compound, which means that it is not naturally occurring and can be difficult to obtain in large quantities. Additionally, it can be toxic in high doses, so it is important to use caution when handling and using this compound.

Future Directions

There are several potential future directions for 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid research. One potential direction is to explore its use in drug development, as it has already been shown to have significant effects on biological systems. Additionally, further research could be done to investigate its effects on various biochemical and physiological processes, such as the release of neurotransmitters and the activation of immune cells. Additionally, research could be done to explore the potential of this compound as a therapeutic agent, as it has already been used in drug development studies. Finally, research could be done to explore the potential of this compound as an imaging agent, as it has already been used in laboratory experiments to study the effects of various compounds on various biological systems.

properties

IUPAC Name

3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O2/c1-4(8(16)17)3-15-5(2)6(10)7(14-15)9(11,12)13/h4H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPPXRQWBYAJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.